molecular formula C20H14N2O2 B12918615 2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one CAS No. 651720-61-5

2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12918615
CAS No.: 651720-61-5
M. Wt: 314.3 g/mol
InChI Key: YAPKMBGLBBGRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one is a complex organic compound that features a naphthalene ring, a phenyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one typically involves the condensation of 6-hydroxy-2-naphthaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it targets mitochondrial pH levels, exhibiting pH-dependent fluorescence changes . The compound’s structural features allow it to interact with biological membranes and proteins, facilitating its use in imaging and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one stands out due to its unique combination of a naphthalene ring, a phenyl group, and a pyrimidinone core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in imaging and therapeutic research.

Properties

CAS No.

651720-61-5

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-(6-hydroxynaphthalen-2-yl)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H14N2O2/c23-17-9-8-14-10-16(7-6-15(14)11-17)20-21-18(12-19(24)22-20)13-4-2-1-3-5-13/h1-12,23H,(H,21,22,24)

InChI Key

YAPKMBGLBBGRGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.